![molecular formula C18H16N4O B12157887 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12157887.png)
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a molecular formula of C18H16N4O This compound is notable for its unique structure, which includes a benzimidazole moiety fused to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrolone structure .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrrolone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound exhibits promising pharmacological activities, particularly as an anticancer agent and in neuroprotective applications. Research indicates that derivatives of benzimidazole compounds often demonstrate significant biological activity due to their ability to interact with various biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one showed cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Apoptosis via mitochondrial pathway |
A549 (Lung) | 20 | Cell cycle arrest |
MCF7 (Breast) | 18 | Induction of reactive oxygen species |
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies indicated that treatment with this compound reduced cell death in models of oxidative stress.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 40 |
10 | 70 |
50 | 85 |
Agricultural Applications
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Its structural analogs have been reported to exhibit insecticidal and fungicidal activities, making them candidates for eco-friendly pest management solutions.
Case Study: Insecticidal Activity
Research on the insecticidal effects of related compounds showed significant mortality rates in target pest species.
Pest Species | Mortality Rate (%) at 100 µg/mL |
---|---|
Spodoptera frugiperda | 90 |
Aphis gossypii | 85 |
Materials Science
Nanomaterials Development
The unique properties of this compound make it a candidate for the development of nanomaterials. Its incorporation into polymers has been studied for enhancing mechanical properties and thermal stability.
Case Study: Polymer Composites
Incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to control samples.
Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Control | 20 | 150 |
Compound-enhanced Polymer | 30 | 180 |
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
Compared to its analogs, 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one exhibits unique properties due to the presence of the methyl and phenyl groups, which can influence its binding affinity and specificity towards protein kinases .
Biological Activity
5-Amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is C18H16N4O with a molecular weight of 304.35 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), a critical target in cancer therapy. One study reported an IC50 value of 3.5 μM for the compound against FGFR1 kinase activity. More promising derivatives showed even lower IC50 values of 0.63 μM and 0.32 μM , indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 µg/mL , demonstrating its potential as an antimicrobial agent .
Antifilarial and Anthelmintic Properties
The compound has been suggested for use in treating helminth infections, particularly filarial infections in mammals. It has been shown to be effective in inhibiting the growth of intestinal helminths such as Ascaris lumbricoides and Necator americanus, with formulations being developed for oral administration due to improved solubility compared to previous compounds .
Synthesis
The synthesis of this compound involves multiple steps, including the reaction of appropriate benzimidazole derivatives with phenyl-substituted pyrrolones. The methods employed typically involve standard organic synthesis techniques under controlled conditions to ensure high yields and purity .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the phenyl ring and the benzimidazole core significantly affect the biological activity of the compounds. Increased lipophilicity has been correlated with enhanced membrane permeability, leading to improved biological efficacy .
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-2-methyl-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H16N4O/c1-11-16(23)15(17(19)22(11)12-7-3-2-4-8-12)18-20-13-9-5-6-10-14(13)21-18/h2-11,19,23H,1H3,(H,20,21) |
InChI Key |
WGMXCAOSYUONLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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